5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole
Overview
Description
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that features a bromomethyl group and a nitrophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-nitrophenyl)-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although specific conditions vary.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in compounds like azides, thiocyanates, or ethers.
Reduction: The major product is 5-(Bromomethyl)-3-(4-aminophenyl)-1,2-oxazole.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-3-(4-aminophenyl)-1,2-oxazole: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrophenyl)-1,2-oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is unique due to the presence of both a bromomethyl and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSJOKOEXARQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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